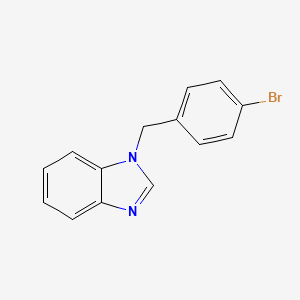
1-(4-bromobenzyl)-1H-benzimidazole
概要
説明
1-(4-bromobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using various methods. Research has shown that this compound exhibits significant biological activity and has the potential to be used in the treatment of various diseases.
科学的研究の応用
α-Glucosidase Inhibition, Antimicrobial, and Antioxidant Activities
1-(4-bromobenzyl)-1H-benzimidazole derivatives have been studied for their potential in inhibiting α-glucosidase, an enzyme relevant in diabetes management. Some derivatives showed notable antimicrobial properties against both Gram-positive and Gram-negative bacteria and exhibited significant antioxidant activities, particularly in scavenging ABTS and DPPH radicals, making them candidates for therapeutic applications in oxidative stress-related disorders (Menteşe, Ülker, & Kahveci, 2015).
Corrosion Inhibition
The compound has been investigated for its role in corrosion inhibition, particularly for copper in acidic solutions. It acts as an anodic inhibitor, demonstrating a protective effect on copper electrodes, suggesting its utility in materials science and engineering applications (Jiang Jin-zhi, 2008).
Antiproliferative Activity
This compound derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. Some derivatives showed cytotoxicity against specific cell lines, indicating potential for development as anticancer agents (Nawrocka et al., 2004).
Tyrosinase Inhibition
Derivatives of this compound have shown effective inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin synthesis. This suggests their potential use in cosmetic and medicinal applications for conditions like hyperpigmentation or melanoma (Mahdavi et al., 2018).
Antibacterial and Anticancer Studies
Benzyl-substituted derivatives, including this compound, have been studied for their antibacterial properties against common bacterial strains and for their cytotoxicity against human cancer cell lines. The studies suggest a promising scope in the development of new antibacterial and anticancer agents (Patil et al., 2010).
Anti-asthmatic and Anti-diabetic Properties
Some novel N-substituted derivatives of this compound have shown potential anti-asthmatic and anti-diabetic properties, contributing to the diversity of its pharmacological applications (Vinodkumar et al., 2008).
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFVHHCZEFZEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

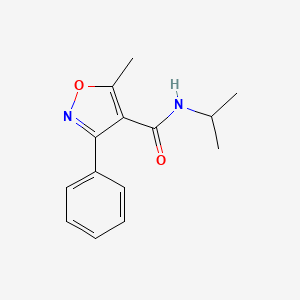
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)
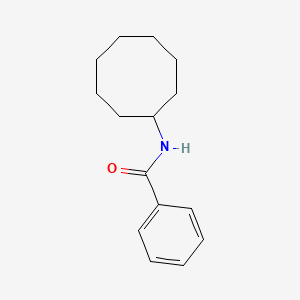
![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)

![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
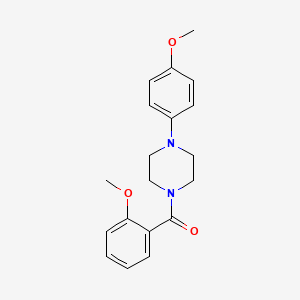
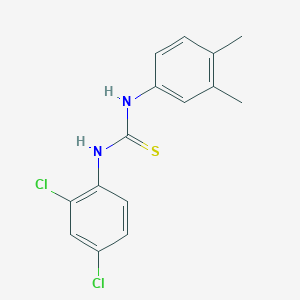
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
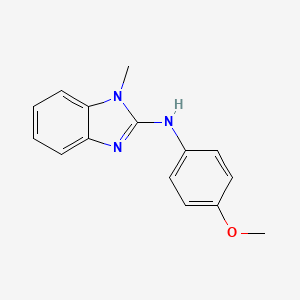
![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)
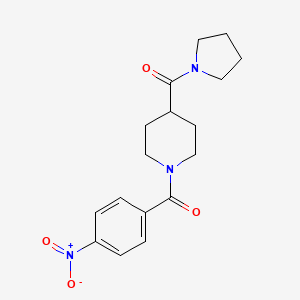
![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)